17-Hydroxylinolenic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

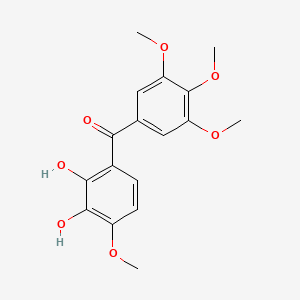

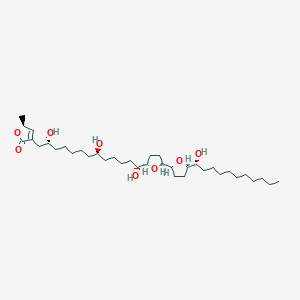

17-Hydroxylinolenic acid belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm.

This compound is a lipid.

Scientific Research Applications

1. Role in Plant-Insect Interactions

17-Hydroxylinolenic acid is crucial in plant-insect interactions. It is a component of volicitin, an insect-derived compound that triggers plant defense mechanisms. When plants like corn are damaged by insects like the beet armyworm, they release volatile compounds that attract parasitic wasps, acting as a defense mechanism. Volicitin, containing this compound, is instrumental in this process, indicating its significant role in plant recognition of insect herbivory (Pohnert, Koch, & Boland, 1999); (Paré, Alborn, & Tumlinson, 1998).

2. Applications in Polymer and Lubricant Formulations

This compound derivatives show potential in the synthesis of polymers and lubricants. Derived from sophorolipids, these compounds offer diverse structural possibilities, such as varying hydroxy group placements and combinations with other functional groups. This versatility makes them suitable for use in polymers and lubricants, highlighting their importance in materials science (Zerkowski & Solaiman, 2007).

3. Involvement in Biological Mediators and Agonists

This compound derivatives like 17-oxodocosahexaenoic acid have been found to act as dual agonists for peroxisome proliferator-activated receptors. These receptors are significant in various biological processes, including metabolism and inflammation. The ability of these derivatives to serve as covalent modifiers and agonists suggests their potential in therapeutic applications, especially in metabolic and inflammatory disorders (Egawa et al., 2016).

4. Influence on Insect Behavior and Plant Defense

Research has shown that the absolute configuration of the hydroxylinolenoyl moiety of volicitin from noctuid species has a significant influence on insect behavior and plant defense. The configuration of this moiety, along with its conjugation with amino acids like L-glutamine, plays a critical role in inducing the emission of volatile organic compounds from plants, which is a vital part of their defense mechanism (Sawada et al., 2006).

Properties

Molecular Formula |

C18H30O3 |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

(9Z,12Z,15Z)-17-hydroxyoctadeca-9,12,15-trienoic acid |

InChI |

InChI=1S/C18H30O3/c1-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18(20)21/h2-3,7,9,13,15,17,19H,4-6,8,10-12,14,16H2,1H3,(H,20,21)/b3-2-,9-7-,15-13- |

InChI Key |

PSQSSLVXOIJSMX-XAFOFORCSA-N |

Isomeric SMILES |

CC(/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O)O |

Canonical SMILES |

CC(C=CCC=CCC=CCCCCCCCC(=O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

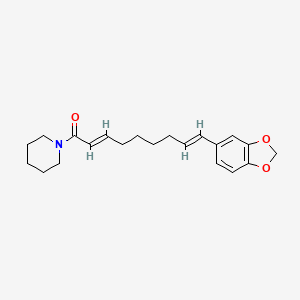

![(3S,4R)-3,4-dihydro-4-(2,3-dihydro-2-methyl-3-oxopyridazin-6-yl)oxy-3-hydroxy-6-(4-hydroxyphenyl)sulphonyl-2,2,3-trimethyl-2H-benzo[b]pyran](/img/structure/B1245369.png)

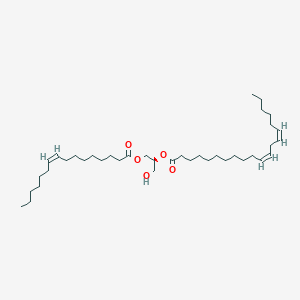

![N'-[(3-cyclopentylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B1245384.png)

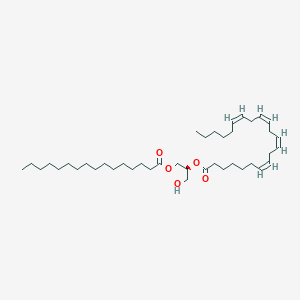

![3-(2-(1-Benzylpiperidin-4-yl)ethyl)-6-methoxybenzo[d]isoxazole](/img/structure/B1245386.png)